![molecular formula C18H26N2O3 B1228937 N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide is an anilide and a member of acetamides.
Applications De Recherche Scientifique
Synthesis and Production Techniques
- Guillaume et al. (2003) describe a practical process to synthesize N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which could be relevant for the synthesis of similar compounds like N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine, indicating a method for producing related compounds (Guillaume et al., 2003).
Antibacterial and Enzymatic Potential
- A study by Nafeesa et al. (2017) explores the synthesis and pharmacological evaluation of various derivatives, including those similar to the compound . These derivatives showed antibacterial and anti-enzymatic potential, suggesting possible applications in this area (Nafeesa et al., 2017).
Biological Screening and Fingerprint Applications
- Khan et al. (2019) synthesized and characterized derivatives for antibacterial, antifungal, anthelmintic activity, and fingerprint applications. This highlights potential applications in biological screening and forensics (Khan et al., 2019).
Radioligand for PET Imaging
- Mey et al. (2005) discuss the synthesis and evaluation of a compound as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) receptors. This indicates a use in diagnostic imaging, particularly for brain studies (Mey et al., 2005).
Antimicrobial Nano-Materials
- Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These findings suggest the compound's relevance in the development of antimicrobial materials (Mokhtari & Pourabdollah, 2013).
Effects on Learning and Memory
- Sakurai et al. (1989) studied the effects of a similar compound on learning and memory in rats, indicating potential applications in cognitive function research (Sakurai et al., 1989).
Enzyme Inhibition Studies
- Khalid et al. (2014) synthesized a series of derivatives and evaluated them against various enzymes, highlighting a potential application in enzyme inhibition research (Khalid et al., 2014).
Pharmacological Profile
- Déciga-Campos et al. (2016) provided a pharmacological profile of a similar compound, showcasing its potential in pharmacological research, especially related to the nervous system and cardiovascular activity (Déciga-Campos et al., 2016).
Dopamine Receptor-Modulating Activity
- Baures et al. (1994) explored the dopamine receptor-modulating activity of mimics of a hydrogen-bonded conformation in a peptidomimetic compound, suggesting potential applications in neurological research (Baures et al., 1994).
Antiestrogenic Activity
- Almutairi et al. (2020) investigated the antiestrogenic activity of certain N-substituted acetamides, indicating potential applications in cancer research, particularly related to breast cancer (Almutairi et al., 2020).
Propriétés
Nom du produit |
N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[2-[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C18H26N2O3/c1-12-9-13(2)11-20(10-12)18(22)14(3)23-17-8-6-5-7-16(17)19-15(4)21/h5-8,12-14H,9-11H2,1-4H3,(H,19,21) |
Clé InChI |
CQKUXIHJJBNVMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=O)C(C)OC2=CC=CC=C2NC(=O)C)C |
Solubilité |
47.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



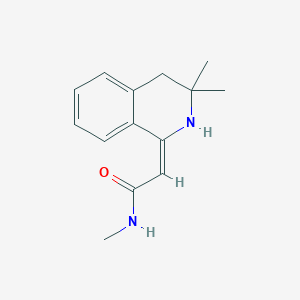
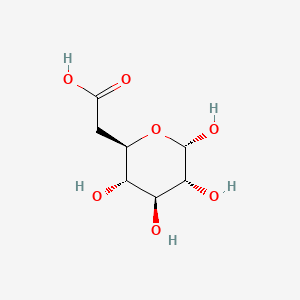
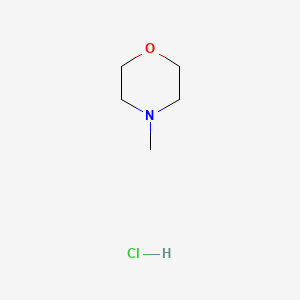
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
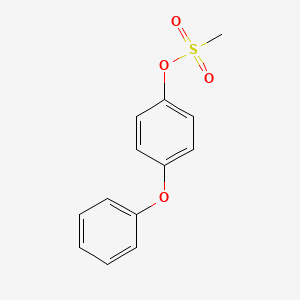
![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
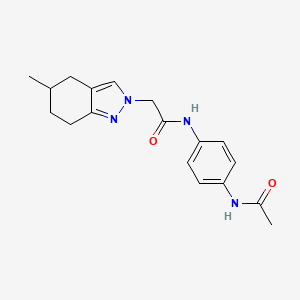
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
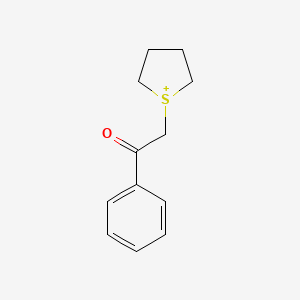
![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)
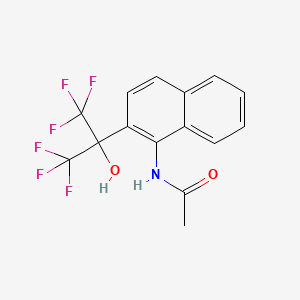
![4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)